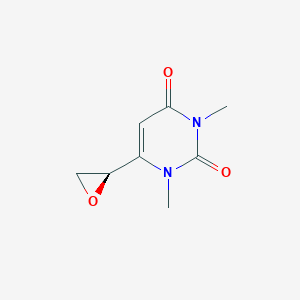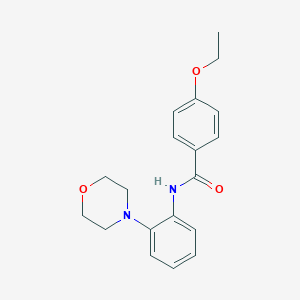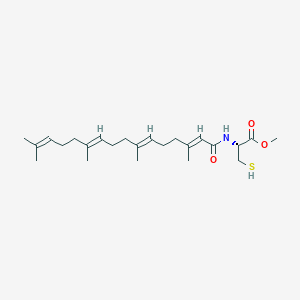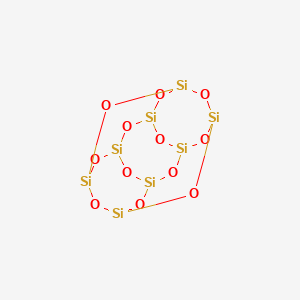
1-(2,3-Dideoxy-2,3-difluoroarabinofuranosyl)cytosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3-Dideoxy-2,3-difluoroarabinofuranosyl)cytosine, also known as DDFC, is a synthetic nucleoside analog that has been studied for its potential use in cancer treatment. It belongs to the family of cytosine analogs and has a similar structure to other nucleoside analogs such as cytarabine and gemcitabine. DDFC has been shown to have potent antitumor activity in preclinical studies and is currently being investigated for its clinical efficacy.
作用機序
1-(2,3-Dideoxy-2,3-difluoroarabinofuranosyl)cytosine exerts its antitumor activity by inhibiting DNA synthesis through incorporation into the growing DNA chain. 1-(2,3-Dideoxy-2,3-difluoroarabinofuranosyl)cytosine is phosphorylated by cellular kinases to form the active triphosphate metabolite, which competes with the natural nucleotides for incorporation into the DNA chain. Once incorporated, 1-(2,3-Dideoxy-2,3-difluoroarabinofuranosyl)cytosine causes termination of DNA synthesis, leading to cell death.
生化学的および生理学的効果
1-(2,3-Dideoxy-2,3-difluoroarabinofuranosyl)cytosine has been shown to have potent antitumor activity in preclinical studies. In addition to its effects on DNA synthesis, 1-(2,3-Dideoxy-2,3-difluoroarabinofuranosyl)cytosine has been shown to induce apoptosis in cancer cells, leading to cell death. 1-(2,3-Dideoxy-2,3-difluoroarabinofuranosyl)cytosine has also been shown to inhibit the activity of ribonucleotide reductase, an enzyme involved in DNA synthesis, further contributing to its antitumor activity.
実験室実験の利点と制限
1-(2,3-Dideoxy-2,3-difluoroarabinofuranosyl)cytosine has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for use in experiments. 1-(2,3-Dideoxy-2,3-difluoroarabinofuranosyl)cytosine has also been shown to have potent antitumor activity in preclinical studies, making it a promising candidate for further investigation.
One limitation of 1-(2,3-Dideoxy-2,3-difluoroarabinofuranosyl)cytosine is its potential toxicity. Like other nucleoside analogs, 1-(2,3-Dideoxy-2,3-difluoroarabinofuranosyl)cytosine can cause damage to normal cells, leading to side effects such as myelosuppression and gastrointestinal toxicity. Additionally, 1-(2,3-Dideoxy-2,3-difluoroarabinofuranosyl)cytosine has not yet been extensively studied in clinical trials, so its clinical efficacy and safety profile are not yet fully known.
将来の方向性
There are several potential future directions for research on 1-(2,3-Dideoxy-2,3-difluoroarabinofuranosyl)cytosine. One area of investigation is the use of 1-(2,3-Dideoxy-2,3-difluoroarabinofuranosyl)cytosine in combination with other agents to enhance its antitumor activity. For example, 1-(2,3-Dideoxy-2,3-difluoroarabinofuranosyl)cytosine has been shown to synergize with the histone deacetylase inhibitor vorinostat to enhance its antitumor activity in preclinical studies.
Another area of investigation is the development of more potent and selective analogs of 1-(2,3-Dideoxy-2,3-difluoroarabinofuranosyl)cytosine. By modifying the structure of 1-(2,3-Dideoxy-2,3-difluoroarabinofuranosyl)cytosine, it may be possible to enhance its antitumor activity while reducing its toxicity to normal cells.
Finally, clinical trials are needed to evaluate the clinical efficacy and safety of 1-(2,3-Dideoxy-2,3-difluoroarabinofuranosyl)cytosine in cancer patients. If 1-(2,3-Dideoxy-2,3-difluoroarabinofuranosyl)cytosine proves to be effective and safe in clinical trials, it may become a valuable addition to the arsenal of drugs used to treat cancer.
合成法
1-(2,3-Dideoxy-2,3-difluoroarabinofuranosyl)cytosine can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the protection of the hydroxyl groups, followed by the introduction of the difluoroarabinofuranosyl moiety and the cytosine base. The final deprotection step yields the desired 1-(2,3-Dideoxy-2,3-difluoroarabinofuranosyl)cytosine product.
科学的研究の応用
1-(2,3-Dideoxy-2,3-difluoroarabinofuranosyl)cytosine has been extensively studied for its potential use in cancer treatment. Preclinical studies have shown that 1-(2,3-Dideoxy-2,3-difluoroarabinofuranosyl)cytosine has potent antitumor activity against a variety of cancer cell lines, including leukemia, lymphoma, and solid tumors. 1-(2,3-Dideoxy-2,3-difluoroarabinofuranosyl)cytosine has been shown to inhibit DNA synthesis and induce apoptosis in cancer cells, leading to cell death.
特性
CAS番号 |
128496-20-8 |
|---|---|
製品名 |
1-(2,3-Dideoxy-2,3-difluoroarabinofuranosyl)cytosine |
分子式 |
C9H11F2N3O3 |
分子量 |
247.2 g/mol |
IUPAC名 |
4-amino-1-[(2R,3S,4R,5R)-3,4-difluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H11F2N3O3/c10-6-4(3-15)17-8(7(6)11)14-2-1-5(12)13-9(14)16/h1-2,4,6-8,15H,3H2,(H2,12,13,16)/t4-,6-,7-,8-/m1/s1 |
InChIキー |
FTCVKDVKBLADDH-XVFCMESISA-N |
異性体SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)F)F |
SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)F)F |
正規SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)F)F |
同義語 |
1-(2,3-dideoxy-2,3-difluoro-beta-D-arabinofuranosyl)cytosine 1-(2,3-dideoxy-2,3-difluoroarabinofuranosyl)cytosine 1-DDFAC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-chloro-5-iodo-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B238366.png)


![N-{2-methoxy-4-[(3-methylbutanoyl)amino]phenyl}pentanamide](/img/structure/B238394.png)

![5-bromo-2-chloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B238406.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B238410.png)




![3-bromo-N-[3-(isobutyrylamino)phenyl]benzamide](/img/structure/B238429.png)
![N-(3-{[(2-chlorophenoxy)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B238431.png)
![2-[(3-Propoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B238441.png)